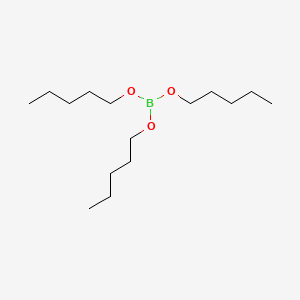

Tripentyl borate

CAS No.: 621-78-3

Cat. No.: VC3766363

Molecular Formula: C15H33BO3

Molecular Weight: 272.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 621-78-3 |

|---|---|

| Molecular Formula | C15H33BO3 |

| Molecular Weight | 272.2 g/mol |

| IUPAC Name | tripentyl borate |

| Standard InChI | InChI=1S/C15H33BO3/c1-4-7-10-13-17-16(18-14-11-8-5-2)19-15-12-9-6-3/h4-15H2,1-3H3 |

| Standard InChI Key | JLPJTCGUKOBWRJ-UHFFFAOYSA-N |

| SMILES | B(OCCCCC)(OCCCCC)OCCCCC |

| Canonical SMILES | B(OCCCCC)(OCCCCC)OCCCCC |

Introduction

Physical and Chemical Properties

Physical State and Appearance

Based on the properties of similar borate esters, tripentyl borate would likely be a colorless to slightly yellow liquid at room temperature. This prediction is based on the observation that tributyl borate is a liquid, while triphenyl borate is described as a white to light yellow solid with a melting point of 98-101°C . Given that pentyl groups have longer carbon chains than butyl groups, tripentyl borate would likely have a higher boiling point than tributyl borate but remain in liquid form at standard conditions due to the flexibility of the aliphatic pentyl chains, which would inhibit efficient crystal packing.

Thermal Characteristics

The thermal properties of tripentyl borate can be estimated by examining similar compounds. Triphenyl borate has a melting point of 98-101°C and a boiling point of approximately 158°C at 0.05 mmHg pressure . Considering the structural differences, tripentyl borate would likely have:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Melting Point | Below room temperature | Longer, flexible alkyl chains typically lower melting points compared to phenyl groups |

| Boiling Point | Higher than tributyl borate under similar pressure | Increased molecular weight and chain length typically raise boiling points |

| Thermal Stability | Moderate | Similar borates show decomposition at elevated temperatures |

Solubility Profile

Based on the solubility patterns of similar borate esters, tripentyl borate would likely exhibit the following solubility characteristics:

Reactivity and Stability

Tripentyl borate would likely be moisture-sensitive and hygroscopic, similar to triphenyl borate . It would undergo hydrolysis when exposed to water, gradually decomposing to form boric acid and pentanol. This reactivity pattern is observed in the related compound triphenyl borate, which requires storage under inert atmosphere and refrigeration to maintain stability .

The compound would likely act as a weak Lewis acid due to the electron-deficient nature of the boron center, though the electron-donating effect of the pentyl groups would make it less acidic than boron compounds with more electronegative substituents.

Synthesis Methods

Direct Esterification

The most straightforward approach would involve the direct esterification of boric acid with 1-pentanol:

B(OH)₃ + 3 C₅H₁₁OH → B(OC₅H₁₁)₃ + 3 H₂O

This reaction would require removal of water to drive the equilibrium toward the product, similar to the preparation of tributyl borate described in the patent information . The reaction would likely need to be conducted at elevated temperatures with continuous removal of water through azeotropic distillation.

Synthesis Considerations

The synthesis method for tributyl borate described in the search results utilizes n-butanol both as a reactant and as a water-carrying agent . A similar approach could be applied to the synthesis of tripentyl borate, using 1-pentanol as both reactant and water-carrying agent. The process would likely involve:

-

Combining boric acid and excess 1-pentanol in a reaction vessel

-

Heating the mixture to promote esterification

-

Using a water separator to continuously remove water formed during the reaction

-

Purifying the product through fractional distillation under reduced pressure

This approach offers several advantages similar to those mentioned for tributyl borate synthesis, including eliminating the need for toxic solvents like benzene, toluene, or carbon tetrachloride as water-carrying agents . Additionally, the recovered 1-pentanol could be recycled for subsequent synthesis batches.

Applications and Uses

Flame Retardancy

Triphenyl borate functions as a flame retardant by interrupting the radical chain reactions involved in combustion processes . Similarly, tripentyl borate would likely exhibit flame retardant properties, potentially useful in polymer formulations and coating materials. The mechanism would involve the release of free radicals that interfere with combustion reactions, forming stable, non-reactive species that suppress fire propagation.

Chemical Synthesis

As a potential Lewis acid and source of boron, tripentyl borate could serve as a reagent in organic synthesis, particularly in reactions requiring mild boron-based Lewis acids or as a precursor to more reactive organoboron compounds.

Research Applications

Triphenyl borate has been studied as a competitive inhibitor of urease from Klebsiella aerogenes, used to investigate mechanisms of interaction with nickel active sites . By analogy, tripentyl borate might also have potential applications in enzyme inhibition studies, though its longer alkyl chains would likely alter its binding and inhibitory properties compared to triphenyl borate.

Triphenyl borate has also shown chemosterilant activity against Cochliomyia hominivorax (screwworm flies) . Tripentyl borate might exhibit similar biological activity, potentially useful in agricultural pest management or veterinary applications, though specific studies would be needed to confirm this hypothesis.

Material Characterization

Analytical Methods

The characterization of tripentyl borate would likely employ similar techniques to those used for analyzing triphenyl borate, as described in the study by Nil Baran Acarali . These would include:

Spectroscopic Analysis

Fourier Transform Infrared Spectroscopy (FT-IR) would be a primary method for confirming the structure of tripentyl borate. Key expected absorption bands would include:

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide information about the thermal stability and phase transitions of tripentyl borate. These techniques would be particularly useful for determining decomposition patterns and temperature ranges for stable storage.

Exergy Analysis

Following the approach used for triphenyl borate , an exergy analysis of tripentyl borate synthesis would provide valuable information about process efficiency. Exergy represents the maximum useful work possible during a process and is an important parameter for evaluating the thermodynamic efficiency of chemical syntheses. Such analysis would be valuable for optimizing industrial production of tripentyl borate, considering factors such as:

| Hazard Type | Predicted Severity | Preventive Measures |

|---|---|---|

| Flammability | Moderate | Keep away from ignition sources |

| Moisture Sensitivity | High | Store under inert atmosphere |

| Toxicity | Moderate | Avoid ingestion, inhalation, and skin contact |

| Environmental Impact | Moderate | Prevent release into environment |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume